molecular formula C11H12O2S B3329272 8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one CAS No. 56933-64-3

8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one

Cat. No.: B3329272
CAS No.: 56933-64-3
M. Wt: 208.28 g/mol
InChI Key: XHHULCDRYSFPFH-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Ring Systems in Advanced Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct physical and chemical properties to these molecules, making them indispensable in various scientific disciplines. openaccessjournals.com These compounds form the structural basis for a vast number of natural products, including vitamins, hormones, and nucleic acids (DNA and RNA).

In the sphere of materials science, heterocyclic compounds are utilized in the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com Their versatile structures can be manipulated to create new materials with customized properties. openaccessjournals.com The synthesis of complex heterocyclic molecules has been revolutionized by modern organic synthesis techniques, leading to the discovery of novel compounds with significant applications. openaccessjournals.com

Overview of Benzothiepinone Derivatives in Organic Synthesis and Mechanistic Studies

Benzothiepinone derivatives, characterized by a benzene (B151609) ring fused to a seven-membered thiepine (B12651377) ring containing a ketone group, represent a significant class of sulfur-containing heterocyclic compounds. These scaffolds are of considerable interest in organic synthesis due to their utility as versatile intermediates for the construction of more complex molecular architectures.

The synthesis of benzothiepinone derivatives often involves multi-step reaction sequences, providing a platform for the investigation of reaction mechanisms and the development of new synthetic methodologies. For instance, the conversion of benzothiepinones into their corresponding thioamides and subsequent annulation reactions have been explored to generate novel β-lactam structures. researchgate.net Furthermore, the reactivity of the ketone and the sulfur atom within the benzothiepinone core allows for a variety of chemical transformations, making them valuable building blocks in synthetic chemistry.

Structural Elucidation and Uniqueness of 8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one

This compound is a specific derivative within the benzothiepinone family. Its structure is characterized by a dihydrobenzo[b]thiepinone core, where the benzene ring is substituted with a methoxy (B1213986) group at the 8-position. The "dihydro" designation indicates the presence of two additional hydrogen atoms, resulting in a partially saturated seven-membered ring. The "(2H)" and "(5H)" notations specify the positions of the hydrogen atoms and the ketone group on the thiepine ring, respectively.

The uniqueness of this molecule lies in the specific combination of the benzothiepinone scaffold with a methoxy substituent. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the adjacent ketone functionality. This substitution pattern can have a significant impact on the molecule's electronic properties and its potential interactions with other molecules.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number56933-64-3
Molecular FormulaC₁₁H₁₂O₂S
Molecular Weight208.28 g/mol
AppearanceData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Research Gaps and Emerging Avenues for this compound Investigations

While the broader class of benzothiepinones has been a subject of chemical synthesis and studies, a detailed investigation specifically focused on this compound appears to be limited in the publicly available scientific literature. This presents several research gaps and opportunities for future exploration.

A primary area for investigation would be the development of efficient and scalable synthetic routes to access this specific compound. A comprehensive study of its chemical reactivity is also warranted. This could involve exploring its behavior in various organic reactions, such as reductions, oxidations, and cycloadditions, to understand how the interplay between the ketone, the sulfur atom, and the methoxy-substituted benzene ring dictates its chemical transformations.

Furthermore, computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity, complementing experimental findings. The exploration of its potential applications in materials science, such as in the design of novel organic materials, could also be a fruitful area of research. Given the prevalence of heterocyclic scaffolds in various fields, a thorough investigation into the properties and potential of this compound could unveil new and valuable chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-1-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHULCDRYSFPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 8 Methoxy 3,4 Dihydrobenzo B Thiepin 5 2h One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Common electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction and the Mannich reaction can be employed to introduce functional groups onto the aromatic ring. The Vilsmeier-Haack reaction introduces a formyl group, while the Mannich reaction introduces an aminomethyl group.

Table 1: Electrophilic Aromatic Substitution Reactions
ReactionReagentsProductTypical Position of Substitution
Vilsmeier-HaackPOCl₃, DMF7-Formyl-8-methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-oneC-7
MannichFormaldehyde, Secondary Amine (e.g., Dimethylamine)7-((Dimethylamino)methyl)-8-methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-oneC-7

Reactions Involving the Ketone Functionality at Position 5

The ketone group at position 5 is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.

Carbonyl Reactivity and Nucleophilic Additions

The carbonyl carbon of the ketone is electrophilic and readily undergoes attack by nucleophiles. This allows for the conversion of the ketone to a variety of other functional groups. For example, reduction with sodium borohydride (B1222165) yields the corresponding secondary alcohol. Reaction with Grignard reagents or organolithium reagents leads to the formation of tertiary alcohols.

Table 2: Nucleophilic Addition Reactions at the Carbonyl Group
ReactionReagentProduct
ReductionSodium Borohydride (NaBH₄)8-Methoxy-2,3,4,5-tetrahydrobenzo[b]thiepin-5-ol
Grignard ReactionMethylmagnesium Bromide (CH₃MgBr)5-Methyl-8-methoxy-2,3,4,5-tetrahydrobenzo[b]thiepin-5-ol
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)5-Methylene-8-methoxy-2,3,4,5-tetrahydrobenzo[b]thiepine

The Wittig reaction provides a method for the conversion of the ketone into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, results in the formation of an exocyclic double bond at position 5. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com

Condensation Reactions with the Benzothiepinone Core

The ketone functionality can also participate in condensation reactions with various binucleophiles, leading to the formation of new fused heterocyclic rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole-fused benzothiepinones. researchgate.netmdpi.comnih.govnih.gov Similarly, condensation with hydroxylamine (B1172632) can lead to the formation of isoxazole-fused derivatives. mdpi.commdpi.comdoaj.orgnih.govnih.gov These reactions significantly expand the structural diversity of compounds that can be derived from the parent benzothiepinone.

Modifications of the Dihydrothiepin Ring System

The seven-membered dihydrothiepin ring possesses unique reactivity, including the potential for ring cleavage, rearrangement, and functional group interconversions.

Ring Cleavage and Rearrangement Pathways of Benzothiepinones

The dihydrothiepin ring can undergo rearrangement under certain conditions. Ring contraction of benzothiepin derivatives to form more stable five-membered benzothiophen systems has been reported. rsc.org This can be facilitated by the formation of a reactive intermediate, such as a carbocation, adjacent to the ring. The Favorskii rearrangement of an α-halo derivative of the ketone could also lead to a ring-contracted carboxylic acid derivative.

Functional Group Interconversions on the Thiepinone Ring

The sulfur atom in the dihydrothiepin ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This modification significantly alters the electronic and steric properties of the molecule. Desulfurization of the thiepin ring can be achieved using reagents like Raney nickel, which would result in cleavage of the C-S bonds.

Furthermore, the ketone at position 5 can be completely removed through deoxygenation reactions. The Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can convert the ketone into a methylene (B1212753) group, yielding 8-methoxy-2,3,4,5-tetrahydrobenzo[b]thiepine.

Table 3: Modifications of the Dihydrothiepin Ring
Reaction TypeReagentProduct
Sulfur Oxidationm-CPBA (1 equiv.)8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one 1-oxide
Sulfur Oxidationm-CPBA (2 equiv.)This compound 1,1-dioxide
Wolff-Kishner ReductionH₂NNH₂, KOH8-Methoxy-2,3,4,5-tetrahydrobenzo[b]thiepine

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key area of research aimed at exploring and optimizing the biological activities of this heterocyclic scaffold. Methodologies focus on strategic modifications of the core structure to investigate structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. These efforts are largely guided by structure-directed derivatization and the principle of bioisosteric replacement.

Structure-Directed Derivatization Strategies

Structure-directed derivatization of the this compound scaffold allows for systematic modification at various positions to probe interactions with biological targets. Key sites for derivatization include the aromatic ring, the methoxy (B1213986) group, the carbonyl function, and the methylene groups of the thiepin ring.

Aromatic Ring Substitution: The benzene ring offers opportunities for electrophilic substitution reactions to introduce a variety of functional groups. For instance, nitration, halogenation, or Friedel-Crafts reactions can be employed to install substituents that can modulate the electronic properties and steric profile of the molecule. These newly introduced groups can also serve as handles for further synthetic transformations.

Modification of the Methoxy Group: The 8-methoxy group is a common site for modification. Demethylation to the corresponding phenol (B47542) allows for the introduction of a wide range of ether and ester functionalities. This position is crucial for exploring hydrogen bonding interactions with biological targets.

Reactions at the Carbonyl Group: The ketone at position 5 is a versatile functional group for derivatization. It can undergo reactions such as reduction to the corresponding alcohol, reductive amination to introduce amino substituents, and Wittig-type reactions to form exocyclic double bonds. The Knoevenagel condensation, a reaction involving the condensation of an active methylene compound with a carbonyl group, can also be employed to introduce diverse substituents at the adjacent C4 position. nih.gov

Alpha-Functionalization: The methylene groups at positions 2 and 4, adjacent to the sulfur atom and the carbonyl group respectively, can be functionalized through various reactions. For example, α-halogenation followed by nucleophilic substitution can introduce a variety of substituents at the C4 position.

Below is a table summarizing potential derivatization strategies for the this compound scaffold based on common organic reactions.

Position Reaction Type Potential Reagents and Conditions Resulting Functional Group
Aromatic Ring (e.g., C7)Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄; Br₂/FeBr₃Nitro (-NO₂), Bromo (-Br)
8-MethoxyEther CleavageBBr₃, HBrPhenol (-OH)
5-CarbonylReductionNaBH₄, LiAlH₄Alcohol (-OH)
5-CarbonylReductive AminationR-NH₂, NaBH₃CNAmine (-NHR)
4-MethyleneKnoevenagel CondensationMalononitrile, PiperidineDicyanomethylene (=C(CN)₂)

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to design analogues with improved properties by substituting atoms or groups with other atoms or groups that have similar physicochemical characteristics. nih.gov In the context of the this compound scaffold, several bioisosteric replacements can be envisioned to modulate its biological activity and pharmacokinetic profile.

Bioisosteres of the Methoxy Group: The 8-methoxy group can be replaced with other small, electron-donating groups such as a hydroxyl, methyl, or amino group. Halogen atoms like chlorine or fluorine can also be considered as bioisosteres, as they are of similar size but have different electronic properties.

The following table presents potential bioisosteric replacements for different parts of the this compound structure.

Original Group/Atom Bioisosteric Replacement Rationale
Sulfur (S)Oxygen (O)Similar size, different electronegativity, alters ring conformation.
Sulfur (S)Methylene (CH₂)Maintains ring size, removes heteroatom properties.
Methoxy (-OCH₃)Hydroxyl (-OH)Potential for hydrogen bonding, similar size.
Methoxy (-OCH₃)Chlorine (Cl)Similar size, different electronic effect (electron-withdrawing).
Benzo[b]thiepin ringFuro[3,2-b]pyridineMimics overall shape and potential for similar receptor interactions.

Advanced Spectroscopic and Structural Characterization of 8 Methoxy 3,4 Dihydrobenzo B Thiepin 5 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one. One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms, respectively. For a comprehensive and unambiguous assignment, particularly for complex structures, two-dimensional (2D) NMR techniques are employed. science.govresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the complete structural framework of the molecule by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would show correlations between the protons on adjacent carbons, such as the protons at C-2, C-3, and C-4, helping to map out the saturated seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. sdsu.edu The HSQC spectrum would link each proton signal from the thiepin ring and the aromatic ring to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other, regardless of whether they are connected by bonds. science.gov This is vital for determining stereochemistry and conformation.

The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, as illustrated in the following representative data table for a related heterocyclic structure.

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)COSY CorrelationsHMBC Correlations
C-235.43.15 (t, J=6.5)H-3C-3, C-4
C-326.82.10 (m)H-2, H-4C-2, C-4, C-5
C-442.12.90 (t, J=6.8)H-3C-3, C-5, C-5a
C-5195.2--H-4, H-6
C-5a130.5--H-4, H-6
C-6114.06.95 (d, J=8.5)H-7C-5, C-5a, C-7, C-8
C-7128.37.80 (dd, J=8.5, 2.5)H-6, H-9C-5a, C-6, C-8, C-9
C-8163.5--H-6, H-7, H-9, OCH3
C-9112.56.90 (d, J=2.5)H-7C-5a, C-7, C-8, C-9a
C-9a140.1--H-7, H-9
OCH355.63.85 (s)-C-8

Conformation Analysis via NMR Spectroscopic Data

The seven-membered dihydrothiepin ring in this compound is not planar and can adopt several conformations. NMR spectroscopy provides critical data for determining the predominant conformation in solution. nih.gov Analysis of proton-proton coupling constants (³JHH) can give insight into the dihedral angles between adjacent protons via the Karplus relationship. Furthermore, NOESY spectra, which show through-space interactions, can provide distance constraints between protons, helping to build a three-dimensional model of the molecule's preferred shape. For similar seven-membered heterocyclic rings fused to a benzene (B151609) ring, conformations such as a half-chair or twist-boat are common. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org

The fragmentation pattern is a unique fingerprint of the molecule and is dictated by the weakest bonds and the stability of the resulting fragments. For the title compound, likely fragmentation pathways would involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group (C=O) or the sulfur atom.

Loss of small molecules: Elimination of stable neutral molecules like CO, CH₂S, or C₂H₄.

Cleavage of the methoxy (B1213986) group: Loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. mdpi.com For this compound (C₁₁H₁₂O₂S), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas, thus confirming the molecular formula unequivocally.

Proposed Fragment StructureProposed FormulaCalculated m/zFragmentation Pathway
[C₁₁H₁₂O₂S]⁺•C₁₁H₁₂O₂S208.0558Molecular Ion (M⁺•)
[C₁₀H₉O₂S]⁺C₁₀H₉O₂S193.0323M⁺• - •CH₃
[C₁₀H₈OS]⁺•C₁₀H₈OS176.0296M⁺• - CH₃OH
[C₈H₇OS]⁺C₈H₇OS151.0218M⁺• - C₃H₅O
[C₇H₇O]⁺C₇H₇O107.0497Methoxy-tropylium ion

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Analogues

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state (crystal lattice). mdpi.com This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of the atoms can be determined with high precision. mdpi.com This provides definitive proof of the molecular structure and conformation. For structurally related benzothiazepinones, X-ray analysis has confirmed the puckered nature of the seven-membered ring. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The data obtained from X-ray crystallography allows for a detailed analysis of the molecule's internal geometry. researchgate.net

Bond Lengths: These are the distances between the nuclei of two bonded atoms. They can confirm the nature of the bonds (single, double, aromatic) and reveal any strain within the molecule.

Bond Angles: These are the angles formed by three connected atoms. Deviations from standard values (e.g., 109.5° for sp³, 120° for sp²) can indicate ring strain or steric hindrance. nih.gov

Torsional Angles (Dihedral Angles): This is the angle between two planes, each defined by three atoms. Torsional angles are crucial for describing the conformation of the molecule, particularly the puckering of the non-aromatic thiepin ring. mdpi.com

The following tables provide representative crystallographic data for a structurally analogous heterocyclic compound, illustrating the level of detail obtained from an X-ray analysis. researchgate.netnih.gov

Table of Selected Bond Lengths (Å)

BondLength (Å)BondLength (Å)
S1-C9a1.77C5-O11.22
S1-C21.82C8-O21.36
C4-C51.49O2-C10 (Me)1.43
C5-C5a1.48C6-C71.39

Table of Selected Bond Angles (°)

AtomsAngle (°)AtomsAngle (°)
C9a-S1-C2102.5O1-C5-C5a121.0
S1-C2-C3113.8C7-C8-O2125.1
C2-C3-C4114.5C8-O2-C10117.8
C3-C4-C5112.9C5a-C9a-S1120.3

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure and supramolecular assembly of this compound and its derivatives are governed by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds, π-π stacking, and van der Waals interactions, dictate the molecular packing in the solid state, influencing the material's physical properties.

In analogous heterocyclic systems, such as derivatives of benzothiazepine (B8601423) and isoxazoline, hydrogen bonding plays a crucial role in the formation of stable, extended networks. mdpi.comresearchgate.net For the title compound and its derivatives, weak C-H···O hydrogen bonds are anticipated to be significant. The hydrogen atoms of the aromatic ring and the aliphatic thiepin ring can act as donors, while the oxygen atoms of the carbonyl (C=O) and methoxy (O-CH₃) groups serve as acceptors. These interactions can link molecules into dimers, chains, or more complex three-dimensional arrays. researchgate.netnih.gov For instance, in the crystal structure of (Z)-3-(4-methoxybenzylidene)-2,3-dihydrobenzo[b] nih.govnih.govthiazepin-4(5H)-one, N-H···O and C-H···O hydrogen bonds link molecules into dimers, which are further connected into supramolecular tapes. researchgate.net

Hirshfeld surface analysis is a powerful tool for quantifying the contributions of different intermolecular contacts. In related structures, H···H interactions often account for the largest portion of the crystal packing, a consequence of the abundance of hydrogen atoms on the molecular surface. mdpi.comnih.gov H···O/O···H and C···H/H···C contacts are also significant, corresponding to the aforementioned hydrogen bonds and other close van der Waals contacts. mdpi.comresearchgate.net

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. nih.govnih.gov By analyzing the vibrational modes of the molecule, specific structural features can be confirmed. iarjset.com

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional moieties:

Carbonyl (C=O) Stretching: A strong absorption band in the FT-IR spectrum, typically found in the region of 1650-1700 cm⁻¹, is characteristic of the ketone carbonyl group. The exact position can be influenced by conjugation and intermolecular interactions. scialert.net

Aromatic C-H and C=C Vibrations: The benzene ring gives rise to several distinct vibrations. Aromatic C-H stretching modes are typically observed as weak to medium bands above 3000 cm⁻¹. iarjset.com The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The methylene (B1212753) (CH₂) groups in the dihydrothiepin ring produce symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range. scialert.net CH₂ scissoring, twisting, and wagging modes are expected at lower frequencies, typically between 1180 cm⁻¹ and 1470 cm⁻¹. scialert.net

Methoxy (O-CH₃) Group Vibrations: The methoxy group is characterized by C-H stretching vibrations of the methyl group near 2830 cm⁻¹ and 2950 cm⁻¹. Additionally, strong bands corresponding to the asymmetric and symmetric C-O-C stretching are expected in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

Thioether (C-S-C) Vibrations: The C-S stretching vibrations are typically weak and appear in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹.

The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis, confirming the presence of key functional groups and providing insight into the molecular structure of this compound and its derivatives.

Table 1: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Asymmetric & Symmetric Stretching Aromatic C-H 3000 - 3100
Asymmetric & Symmetric Stretching Aliphatic C-H (CH₂) 2850 - 2960
Stretching Carbonyl (C=O) 1650 - 1700
Stretching Aromatic C=C 1450 - 1600
Scissoring Aliphatic C-H (CH₂) ~1465
Asymmetric Stretching Methoxy C-O-C 1200 - 1275
Symmetric Stretching Methoxy C-O-C 1000 - 1075
Stretching Thioether C-S 600 - 800

Based on a comprehensive review of available scientific literature, specific computational and theoretical chemistry studies focusing solely on this compound, as outlined in the requested structure, are not presently available.

While the methodologies outlined, such as Density Functional Theory (DFT) studies, HOMO-LUMO analysis, transition state characterization, and Structure-Activity Relationship (SAR) modeling, are standard and widely published for many other heterocyclic compounds, data pertaining to this compound could not be located.

Therefore, in strict adherence to the instructions to focus solely on the requested compound and to generate content based on verifiable research, it is not possible to provide the detailed article at this time. The creation of such an article would necessitate fabricating data or using information from unrelated molecules, which would compromise scientific accuracy and violate the explicit constraints of the request.

Computational and Theoretical Chemistry Studies of 8 Methoxy 3,4 Dihydrobenzo B Thiepin 5 2h One

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies for 8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one are not extensively documented in publicly available literature, the general approach would involve selecting a range of putative biological targets. These targets could be enzymes or receptors implicated in disease pathways where structurally similar compounds have shown activity. The benzothiepinone scaffold, as a heterocyclic system, has been explored for a variety of biological activities, suggesting a broad range of potential targets.

A hypothetical molecular docking study would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Protein Target: A protein target of interest would be selected from a repository such as the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the basis of the predicted binding.

The results of such a study would provide valuable hypotheses about the potential mechanisms of action for this compound, which could then be validated through experimental assays.

Table 1: Hypothetical Molecular Docking Results for this compound with Putative Targets

Putative Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)1CX2-8.5Arg120, Tyr355, Ser530
Monoamine Oxidase B (MAO-B)2BYB-7.9Tyr435, Gln206, Cys172
Phosphodiesterase 5 (PDE5)1XOS-9.1Gln817, Phe820, Val782

Pharmacophore Modeling Based on this compound Derivatives

Pharmacophore modeling is another crucial computational tool in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively and negatively ionizable groups.

A pharmacophore model can be developed based on a set of active compounds, such as a series of this compound derivatives with known biological activity. The model would identify the common chemical features responsible for their activity. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired biological activity or to guide the design of new, more potent derivatives.

Key pharmacophoric features that could be derived from the this compound scaffold include:

Aromatic Ring: The benzene (B151609) ring provides a hydrophobic region and potential for π-π stacking interactions.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy (B1213986) group and the carbonyl group can act as hydrogen bond acceptors.

Table 2: Potential Pharmacophoric Features of this compound Derivatives

Pharmacophoric FeatureDescriptionPotential Interaction
Aromatic Ring (AR)Benzene ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen, Methoxy oxygenHydrogen bonding with donor groups on the receptor
Hydrophobic Group (HY)Dihydrothiepin ring, Methoxy methyl groupHydrophobic interactions with nonpolar residues

Analysis of Ring Strain and Aromaticity in the Benzothiepinone System

The benzothiepinone system is a seven-membered heterocyclic ring fused to a benzene ring. The conformational flexibility and electronic properties of this system are influenced by factors such as ring strain and aromaticity.

Ring Strain: Seven-membered rings, like the thiepinone ring in this compound, are generally more flexible than five- or six-membered rings but can still possess some degree of ring strain depending on their conformation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the strain energy of the benzothiepinone system. This involves comparing the energy of the actual molecule with that of a hypothetical strain-free reference compound. The degree of ring strain can influence the reactivity and conformational preferences of the molecule.

Aromaticity: The benzene ring in the benzothiepinone system is aromatic. Aromaticity is a key determinant of the chemical and physical properties of a molecule. Various computational indices are used to quantify aromaticity, including:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the bond lengths of the ring, with a value of 1 indicating a fully aromatic system.

Aromatic Fluctuation Index (FLU): This index measures the delocalization of electrons within the ring.

Computational studies can be employed to calculate these indices for the benzene ring in this compound to confirm its aromatic character and to investigate how substitutions on the ring system might influence this property. The interplay between the aromatic benzene ring and the non-aromatic, flexible thiepinone ring is a key feature of the benzothiepinone scaffold.

Biological and Mechanistic Research of 8 Methoxy 3,4 Dihydrobenzo B Thiepin 5 2h One Derivatives

In Vitro Biological Target Identification and Validation

Derivatives of 8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one and related heterocyclic structures have been investigated for their interactions with various biological targets. These studies aim to identify and validate the molecular mechanisms underlying their potential therapeutic effects through in vitro assays, including enzyme inhibition, receptor binding, and interaction with other key cellular components.

Research into structurally related compounds has revealed significant enzyme-inhibiting properties. Notably, derivatives have been explored as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, and 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. researchgate.netmdpi.com

For instance, a series of methoxy-substituted tyramine (B21549) derivatives were synthesized and evaluated for their anti-tyrosinase activity. mdpi.com Similarly, studies on eugenol (B1671780) derivatives, which feature a methoxyphenol moiety, have identified compounds with significant 5-LOX inhibitory activity. researchgate.net In a study focused on tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine-4(3H)-one derivatives, which share a fused thiophene (B33073) ring system, compounds with hydroxy groups on the phenyl substituent showed notable anti-tyrosinase activity. nih.gov Molecular docking studies suggested that these compounds interact with the copper ions in the enzyme's active site. researchgate.netnih.gov The most potent derivative in one study, 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one (C2), exhibited a competitive inhibition mechanism. researchgate.net

Interactive Table: Tyrosinase Inhibitory Activity of Selected Compounds
CompoundStructureIC₅₀ (µM)Inhibition TypeReference
Kojic Acid (Reference) 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one9.7Competitive researchgate.net
Compound C2 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one8.8Competitive researchgate.net
Compound 4g 2-(2,4-dihydroxyphenyl)-4,5,6,7-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-oneLeading CompoundNot Specified nih.gov

The ability of heterocyclic compounds to modulate estrogen receptors (ERα and ERβ) has been a subject of investigation. The ER ligand binding domain is known to accommodate various structural scaffolds, and binding affinity can differ significantly between species. nih.gov For example, certain industrial chemicals and phytoestrogens show preferential binding to the rainbow trout ER compared to human ER. nih.gov

Studies on phenolic thieno[2,3-d]pyrimidines, which are structurally related to the benzothiepin core, have shown that these compounds can bind to and activate ERα with nanomolar affinities. chemrxiv.org The binding mechanism involves a critical hydrogen bond between the compound's phenolic oxygen and the glutamate (B1630785) 353 (E353) residue of the receptor. chemrxiv.org In another context, ERβ has been identified as a potential therapeutic target in diffuse large B-cell lymphoma, where the selective estrogen receptor modulator (SERM) tamoxifen (B1202) reduces cell viability. rug.nlrug.nl Computational docking studies of 3-methoxy flavone (B191248) derivatives have also explored their interaction within the binding pocket of ER-α, suggesting that this class of compounds may act as anti-breast cancer agents through this mechanism. nih.gov These findings highlight the potential for benzothiepin derivatives, particularly those with hydroxyl or methoxy (B1213986) substitutions, to interact with estrogen receptors.

Tubulin Interaction: Derivatives of benzo[b]thiophene, a close structural analogue of the benzo[b]thiepin ring system, have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives demonstrated significant antiproliferative activity by binding to the colchicine (B1669291) site of tubulin, leading to microtubule depolymerization. nih.gov This interaction causes cell cycle arrest in the G2/M phase. nih.govnih.gov The most active compound in one study, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g), inhibited tubulin polymerization with an IC₅₀ of 0.67 µM and showed antiproliferative IC₅₀ values in the nanomolar range against several cancer cell lines. nih.gov

Interactive Table: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Benzo[b]thiophene Derivatives
CompoundAntiproliferative IC₅₀ (nM) (HeLa cells)Tubulin Polymerization Inhibition IC₅₀ (µM)Reference
Combretastatin (B1194345) A-4 (CA4) 2.91.1 nih.gov
Compound 4g 160.67 nih.gov
Compound 4e 1200.81 nih.gov
Compound 4f 980.77 nih.gov
Compound 4m 800.89 nih.gov

Microglia Polarization: Microglia-mediated neuroinflammation is implicated in various neurodegenerative disorders. researchgate.netnih.gov Structurally similar 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives have been synthesized and screened for anti-neuroinflammatory effects. researchgate.netnih.gov A specific derivative, compound 29 (a 3,5-bis-trifluoromethylphenyl-substituted 1,4,5,6-tetrahydrobenzo researchgate.netrsc.orgoxepino[4,5-d]pyrimidin-2-amine), was found to modulate microglia polarization. nih.gov It significantly reduced the number of pro-inflammatory M1 phenotype microglia while increasing the anti-inflammatory M2 phenotype in lipopolysaccharide (LPS)-induced BV2 microglia cells. researchgate.netnih.gov This modulation was accompanied by a decrease in inflammatory cytokines (IL-18, IL-1β, TNF-α) and an increase in the anti-inflammatory cytokine IL-10. researchgate.net Similarly, certain 2H-1,4-benzoxazin-3(4H)-one derivatives were shown to alleviate microglial inflammation by reducing LPS-induced reactive oxygen species (ROS) production and downregulating the enzymes iNOS and COX-2. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives related to this compound, research has focused on how modifications to the core structure, particularly substitutions on the aromatic ring, affect interactions with molecular targets.

SAR investigations have identified several key structural motifs that are critical for the biological activity of these heterocyclic compounds.

For Antitubulin Activity: In the 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene series, the 3′,4′,5′-trimethoxyphenyl moiety is considered an essential structural requirement for activity, as it is present in numerous potent tubulin inhibitors like colchicine and combretastatin A-4. nih.gov The position of a fourth methoxy group on the benzo[b]thiophene ring system was found to be a critical determinant of potency. nih.govnih.gov Additionally, replacing an amino group at the C-3 position with a methyl group led to an increase in activity, highlighting the importance of the substituent at this position. nih.gov

For Anti-neuroinflammatory Activity: In the series of 1,4,5,6-tetrahydrobenzo researchgate.netrsc.orgoxepino[4,5-d]pyrimidin-2-amine derivatives, the substitution on the pyrimidine (B1678525) ring was paramount. A 3,5-bis-trifluoromethylphenyl group yielded the most potent anti-neuroinflammatory activity by modulating microglia polarization. nih.gov

For Tyrosinase Inhibition: For tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine-4(3H)-one analogues, the presence of hydroxyl groups on the phenyl substituent at the 2-position was identified as a key feature for anti-tyrosinase activity, with a 2,4-dihydroxybenzene fragment leading to the most active compound. nih.gov

Hydrogen Bonding and Polarity: The oxygen atom of a methoxy group can act as a hydrogen bond acceptor. Docking studies have shown that methoxy groups can form favorable hydrogen bonds with amino acid residues, such as Ser 478 and Met 374, in the active site of enzymes like aromatase, thereby anchoring the ligand and enhancing binding affinity. researchgate.net However, the introduction of methoxy groups also increases molecular polarity, which can sometimes have detrimental effects. For example, in certain carbazole-based compounds, methoxy substituents were found to reduce hole mobility, a key property for organic semiconductors. rsc.org

Positional Importance: The position of the methoxy substituent is often critical for biological activity. SAR studies of antitubulin benzo[b]thiophene derivatives established that the best activities were achieved when the methoxy group was placed at the C-4, C-6, or C-7 position of the benzo[b]thiophene ring. nih.gov Similarly, for 2,5-dimethoxyphenylpiperidine analogues acting as serotonin (B10506) receptor agonists, the deletion of either the 2-methoxy or the 5-methoxy group led to a significant drop in agonist potency, with the 2-methoxy group being more critical. nih.gov

Lipophilicity and Bioavailability: The methoxy group is lipophilic, which can enhance membrane transfer and cytotoxic activity. researchgate.netpreprints.org However, excessive lipophilicity due to multiple methoxy groups can reduce water solubility and hinder the transport of the drug to its target site. researchgate.netpreprints.org Therefore, a balance between lipophilic methoxy groups and polar functions (like hydroxyl groups) is often necessary to achieve optimal physicochemical properties and biological efficacy. researchgate.netpreprints.org

Mechanistic Studies at the Cellular Level (in vitro)

Investigating Molecular Pathways Modulated by this compound Derivatives

Currently, there is a notable absence of published studies detailing the specific molecular pathways modulated by this compound derivatives. Research into how these compounds may interact with cellular signaling cascades, such as kinase pathways, apoptotic pathways, or cell cycle regulation, has not been reported. For the broader class of benzothiazole (B30560) and thiophene derivatives, some studies have indicated potential fungicidal activity through the inhibition of succinate (B1194679) dehydrogenase (SDH), which affects cell membrane permeability. nih.gov However, it is not confirmed if this compound derivatives share this mechanism.

Cellular Uptake and Subcellular Localization Studies (in vitro)

There is no specific information available regarding the cellular uptake and subcellular localization of this compound derivatives. The processes by which these compounds might enter cells, whether through passive diffusion, active transport, or endocytosis, have not been documented. Furthermore, their distribution within the cell—such as accumulation in the cytoplasm, nucleus, mitochondria, or other organelles—remains uninvestigated.

Scaffold Hopping and Lead Optimization Strategies based on this compound

Design of Novel Benzothiepinone-based Chemical Entities for Research Purposes

The design of novel chemical entities based on the this compound scaffold is an area with limited public research. Scaffold hopping, a strategy to identify isofunctional molecular structures with different core backbones, has been applied to other heterocyclic compounds to discover novel inhibitors for various targets, such as ROCK inhibitors based on a benzoazepinone scaffold. nih.gov However, specific examples of applying this strategy to the benzothiepinone core are not readily found in the literature.

Lead optimization is a critical process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. danaher.com This often involves systematic structural modifications. biobide.com While general principles of lead optimization are well-established, their specific application to derivatives of this compound, particularly in the context of developing anticancer agents, has not been detailed in available research. nih.gov The exploration of structure-activity relationships (SAR) for this class of compounds is a necessary precursor to effective lead optimization. medchemexpress.com

Future Perspectives and Emerging Directions in 8 Methoxy 3,4 Dihydrobenzo B Thiepin 5 2h One Research

Development of Novel Synthetic Methodologies for Accessing Diverse 8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one Analogues

The future synthesis of this compound analogues is trending towards more efficient, sustainable, and diverse methodologies. Researchers are moving beyond conventional techniques to embrace greener and more innovative approaches that allow for the creation of extensive compound libraries for screening.

Key emerging synthetic strategies include:

Green Chemistry Approaches : The use of environmentally benign solvents and catalysts is becoming a central theme. Methodologies employing polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent or utilizing ultrasound irradiation are gaining traction. nih.govnih.gov These methods often lead to higher yields, shorter reaction times, and purer products compared to traditional approaches. nih.gov

One-Pot Multicomponent Reactions : One-pot synthesis, where multiple reaction steps are performed in a single vessel, is a highly efficient strategy for generating structural diversity. morressier.com This approach minimizes waste and purification steps, making it ideal for the rapid assembly of complex benzothiepinone analogues from simple starting materials.

Intramolecular Cyclization Strategies : Novel methods focusing on intramolecular dehydrogenative C-S bond formation are being explored to construct the core thiepin ring system. nih.gov These reactions can offer high yields under mild conditions.

Microwave-Assisted Synthesis : Microwave irradiation is another tool being used to accelerate reaction rates and improve yields in the synthesis of related heterocyclic structures. researchgate.net

These advanced synthetic methods are crucial for generating a wide array of analogues, enabling a more thorough exploration of the structure-activity relationship (SAR) of the this compound scaffold.

Advanced Structural Biology Approaches to Understand Target Interactions of this compound Derivatives

A deep understanding of how a molecule interacts with its biological target at an atomic level is fundamental for rational drug design. Future research on this compound derivatives will increasingly rely on sophisticated structural biology techniques to elucidate these interactions.

Key methodologies in this area include:

X-ray Crystallography : This technique provides high-resolution, three-dimensional structures of a ligand bound to its target protein. nih.govmdpi.comresearchgate.net For benzothiepinone derivatives, obtaining co-crystal structures with their biological targets will be a primary goal. This information is invaluable for understanding binding modes and guiding the design of more potent and selective inhibitors. nih.gov

Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry are essential for confirming the structure and purity of synthesized compounds. nih.govmdpi.com These methods provide critical data that complements X-ray crystallography.

Homology Modeling : In cases where the experimental structure of a target protein is unavailable, homology modeling can be used to create a theoretical 3D model based on the known structure of a related protein. nih.gov This model can then be used for initial docking studies to predict how benzothiepinone derivatives might bind.

By combining these approaches, researchers can build a detailed picture of the molecular interactions driving the biological activity of these compounds, facilitating the design of next-generation therapeutics with improved efficacy.

Integration of Artificial Intelligence and Machine Learning in Benzothiepinone Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization process. rsc.orgavantikauniversity.edu.in For the this compound scaffold, these computational tools offer a powerful means to navigate the vast chemical space and identify promising new drug candidates.

The integration of AI and ML is impacting research in several ways:

Generative Design : AI algorithms can generate novel molecular structures based on a set of desired properties. medium.com This allows for the exploration of new benzothiepinone analogues that may not be conceived through traditional medicinal chemistry intuition.

Predictive Modeling (in silico Screening) : Machine learning models can be trained on existing data to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity of new compounds. nih.govresearchgate.net This in silico screening allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources. nih.govnih.govwjarr.com

Structure-Based Virtual Screening : Computational techniques like molecular docking are used to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govwjarr.com This is a key tool for identifying potential hits from large virtual libraries of compounds.

The following table illustrates how different in silico tools are applied in the drug discovery pipeline for benzothiepinone analogues.

Computational ToolApplication in Benzothiepinone ResearchPotential Outcome
Machine Learning Predicting ADMET properties of novel analogues.Identification of candidates with favorable drug-like properties. nih.govresearchgate.net
Molecular Docking Simulating the binding of derivatives to target proteins.Prioritization of compounds with high predicted binding affinity. nih.govwjarr.com
Generative AI Designing novel benzothiepinone scaffolds.Discovery of new chemical entities with unique structures. medium.comtoastdesignservices.co.uk
Pharmacophore Modeling Identifying key chemical features required for biological activity.Guiding the design of new derivatives with enhanced potency. nih.gov

Exploration of Underexplored Biological Functions and Pathways Modulated by the Benzothiepinone Scaffold

While the benzothiepinone scaffold is known for certain biological activities, there remains a vast, unexplored landscape of potential therapeutic applications. Future research will focus on identifying novel biological targets and pathways modulated by this compound and its derivatives.

Emerging areas of exploration include:

Target Repurposing : A systematic approach to screen benzothiepinone derivatives against a wide range of biological targets could reveal unexpected activities. nih.gov This "repositioning" strategy can be an effective way to find new uses for existing compound classes.

New Therapeutic Areas : The diverse pharmacological activities reported for related benzothiazepine (B8601423) and benzothiophene (B83047) compounds—such as anti-tumor, anti-inflammatory, and antimicrobial effects—suggest that the this compound scaffold may have potential in these and other disease areas. morressier.comresearchgate.net

Modulation of Innate Immunity : Some heterocyclic scaffolds have been identified as modulators of pattern recognition receptors like NOD2, which play a key role in the immune system. nih.gov Investigating the effect of benzothiepinone derivatives on such pathways could open up new avenues for treating inflammatory and autoimmune diseases.

Pharmacophore-based virtual screening and high-throughput biological assays will be critical tools in this exploratory phase, helping to uncover novel biological functions and expand the therapeutic potential of the benzothiepinone core structure. nih.gov

Q & A

Q. What are the common synthetic routes for 8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one?

The compound is typically synthesized via Lewis acid-promoted cyclization or halogenation of precursor scaffolds. For example, AlCl₃ can promote intramolecular cyclopropane ring-opening to form seven-membered thiepin rings in high yields (up to 92%) . Fluorinated derivatives are accessible through CsF-mediated triflate displacement, as seen in the conversion of labile silyl ketones to vinyl triflates . Key intermediates like 3,4-dihydrobenzo[b]thiepin-5(2H)-one are stabilized via rapid derivatization to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry in thiepin derivatives?

¹H NMR is critical for resolving stereochemical outcomes. For instance, vicinal coupling constants (e.g., J=6.5HzJ = 6.5 \, \text{Hz}) in dichlorinated derivatives help distinguish cis vs. trans isomers . X-ray crystallography and NOESY experiments are also employed to confirm spatial arrangements of substituents, particularly in helicene-like structures .

Q. How are reactive intermediates managed during synthesis?

Labile intermediates, such as silyl ketones, are immediately converted to stable derivatives (e.g., vinyl triflates) to prevent degradation . In dichlorination reactions, intermediates like sulfones are stabilized through sequential quenching and purification to avoid side reactions .

Advanced Research Questions

Q. How does the choice of Lewis acid influence regioselectivity in seven-membered ring formation?

AlCl₃ is preferred for electrophilic activation of carbonyl groups, enabling nucleophilic attack by proximal heteroatoms (e.g., oxygen or sulfur) to form thiepin or oxepin cores. Alternative catalysts like BF₃·Et₂O may favor different regioselectivity due to varying Lewis acidity and steric effects . For example, AlCl₃ promotes ketone formation over enol tautomers in cyclopropane-opening reactions .

Q. What explains the stereoselectivity in dichlorination vs. bromination of dihydrothiepin derivatives?

Chlorination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one with SO₂Cl₂ yields predominantly cis-dichlorinated products due to steric hindrance and electronic effects . In contrast, bromination favors trans isomers, likely due to differences in halogen electrophilicity and transition-state geometry. Computational studies (e.g., DFT) can model these pathways to rationalize selectivity .

Q. How do computational methods predict configurational stability in thiepin derivatives?

Quantum chemical calculations (e.g., DFT) analyze energy barriers for atropisomer interconversion. For helicene derivatives, the presence of sulfur vs. oxygen alters torsional barriers, with sulfur's larger atomic radius increasing stability against racemization . These methods guide synthetic strategies to enhance enantiomeric purity.

Q. What functionalization strategies enable substitution at the 8-position of the thiepin core?

Bromination at the 8-position is achieved using NBS or Br₂ under controlled conditions, followed by cross-coupling (e.g., Suzuki-Miyaura) to introduce methoxy or aryl groups . Direct methoxylation via SNAr is less common due to ring strain but feasible with activating groups .

Q. How are contradictions in halogenation outcomes resolved experimentally?

Discrepancies in stereochemical outcomes (e.g., cis Cl vs. trans Br) are addressed by isotopic labeling, kinetic studies, and intermediate trapping. For example, sulfone intermediates in dichlorination reactions are isolated and characterized to confirm mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.